molecular formula C20H15N3O5S2 B2903775 (Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865197-58-6

(Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2903775
CAS No.: 865197-58-6
M. Wt: 441.48
InChI Key: QMOBPCPATXZVJN-XDOYNYLZSA-N
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Description

The compound (Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic molecule featuring dual benzo[d]thiazole moieties interconnected via an imino (-N=C-) linkage. The structure includes a methoxy-2-oxoethyl substituent at position 3 of the dihydrobenzo[d]thiazole ring and a methyl ester group at position 4.

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S2/c1-27-17(24)9-23-14-6-4-12(19(26)28-2)8-16(14)30-20(23)22-18(25)11-3-5-13-15(7-11)29-10-21-13/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOBPCPATXZVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Overview of Benzothiazole Derivatives

Benzothiazoles are a class of compounds known for their diverse biological activities, including anti-tumor, anti-inflammatory, antibacterial, and neuroprotective effects. The structural modifications of benzothiazoles can significantly enhance their pharmacological properties, making them valuable in drug development.

Synthesis and Characterization

Recent studies have focused on synthesizing various benzothiazole derivatives through methods such as:

  • Knoevenagel condensation
  • Molecular hybridization
  • Microwave-assisted synthesis

These synthetic pathways have been instrumental in developing compounds with improved biological efficacy against several diseases, particularly cancers and infections .

Antitumor Activity

  • Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. It operates by inducing apoptosis and arresting the cell cycle in various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
  • Concentration-Dependent Effects : In vitro studies demonstrated that at concentrations of 1, 2, and 4 μM, the compound significantly reduced cell viability and induced apoptosis .
  • Comparative Efficacy : When compared to other known benzothiazole derivatives, this compound exhibited superior activity against specific tumor types, indicating its potential as a lead compound for further development .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated through its effects on cytokine production. It was found to significantly decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells . This suggests that the compound may be beneficial in treating inflammatory conditions alongside its anticancer effects.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives similar to the compound :

  • Study on Cancer Cell Lines : A study evaluating various benzothiazole derivatives found that compounds with similar structural motifs effectively inhibited the growth of leukemia and solid tumor-derived cell lines .
  • Antimicrobial Activity Assessment : Although primarily focused on anticancer properties, some derivatives were also tested against bacterial strains with varying results; however, most did not exhibit significant antimicrobial activity .

Research Findings Summary Table

Activity Type Cell Line/Model Concentration (μM) Effect Observed
AntitumorA4311 - 4Significant inhibition of cell proliferation
AntitumorA5491 - 4Induction of apoptosis
Anti-inflammatoryVariousNot specifiedDecrease in IL-6 and TNF-α levels
CytotoxicityHuman CD4(+) lymphocytes4 - 9Marked cytotoxicity observed

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below highlights key structural and molecular differences between the target compound and related analogs from the evidence:

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reported Activity
Target Compound C₂₀H₁₆N₂O₄S₂ 436.48 Dual benzo[d]thiazole cores, imino linkage, methoxy-oxoethyl, methyl ester Not specified in evidence
Imidazo[2,1-b]thiazole (CAS 96125-74-5) C₁₁H₈ClN₃O₂S 281.72 Chloronitrophenyl, fused imidazo-thiazole Not specified
Compound 15 () C₂₂H₂₂N₄O₃S₂ 466.56 5-methyl-1,2,4-oxadiazole, methylphenylamino, benzamide backbone Anticancer, antiviral
Thiazole derivatives () Varies ~300–400 Quinazolinone, hydrazide, pyrazole, or triazole substituents Analgesic
Key Observations:

Substituent Effects: The methoxy-oxoethyl group may increase lipophilicity relative to nitro or cyano substituents in analogs (e.g., ’s Compound 25 with a nitro group) , influencing membrane permeability.

Physicochemical and Stability Considerations

  • Solubility : The methyl ester and methoxy groups in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., chloronitrophenyl in ) .
  • Stability: The imino linkage (-N=C-) could introduce hydrolytic sensitivity relative to more stable oxadiazole or triazole rings in ’s compounds .

Q & A

Basic: What are the common synthetic routes and characterization methods for this compound?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach starts with benzo[d]thiazole derivatives (e.g., 6-substituted precursors) and employs condensation with carbonyl-containing reagents under acidic or basic conditions. For example, Hantzsch thiazole synthesis using α-halocarbonyl compounds and thioamides is a viable route . Key steps include cyclization and esterification, with reaction conditions (temperature, solvent, catalysts) critical for yield optimization .
Characterization:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and Z/E configuration .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC: Monitors purity (>95% typical for research-grade material) .

Basic: What are the solubility and stability properties of this compound under laboratory conditions?

Answer:
The compound is a solid at room temperature with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to its ester and aromatic moieties . Stability assessments recommend storage at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the ester group or oxidation of the thiazole ring . Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation when protected from light .

Basic: What biological activities are associated with this compound?

Answer:
Preliminary studies on analogous benzo[d]thiazole derivatives suggest potential:

  • Anti-inflammatory activity: Inhibition of COX-2 (IC50 ~1–10 μM in murine macrophage models) .
  • Anticancer effects: Apoptosis induction in cancer cell lines via Bcl-2/Bax pathway modulation .
  • Enzyme inhibition: Interaction with kinases (e.g., EGFR, IC50 ~50 nM) due to thiazole’s affinity for ATP-binding pockets .
    Note: Direct data on this compound requires validation via in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Design of Experiments (DoE) is recommended for optimization:

  • Variables: Solvent (DMF vs. THF), temperature (60–100°C), catalyst loading (5–20 mol% Pd/C) .
  • Response surface methodology (RSM) identifies optimal conditions. For example, a 15% yield increase was achieved using DMF at 80°C with 10 mol% Pd/C .
    Critical factors:
  • Moisture-sensitive steps require anhydrous conditions.
  • Microwave-assisted synthesis reduces reaction time (2 hours vs. 24 hours conventional) .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer:
SAR studies focus on modifying:

  • R1 (ester group): Replacing methoxy with ethoxy improves metabolic stability .
  • R2 (imino substituent): Electron-withdrawing groups (e.g., –NO2) enhance kinase inhibition .
SubstituentBioactivity (IC50)Solubility (LogP)
–OCH350 nM (EGFR)2.1
–OC2H545 nM (EGFR)2.3
–NO230 nM (EGFR)2.5

Data from docking studies (AutoDock Vina) and in vitro assays .

Advanced: What analytical methods resolve contradictions in reported reaction mechanisms?

Answer:
Discrepancies in cyclization mechanisms (e.g., radical vs. ionic pathways) are addressed via:

  • Isotopic labeling (18O/2H): Tracks oxygen incorporation in the thiazole ring .
  • Kinetic isotope effects (KIE): Differentiates between proton-transfer and electron-transfer steps .
  • In situ IR spectroscopy: Monitors intermediate formation (e.g., imine vs. enamine tautomers) .

Advanced: How can researchers validate the compound’s interaction with biological targets?

Answer:
Methodology:

Surface Plasmon Resonance (SPR): Measures binding affinity (KD) to purified proteins (e.g., EGFR) .

Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells .

CRISPR-Cas9 Knockout: Validates specificity by comparing activity in wild-type vs. target-deficient cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.